BenchChemオンラインストアへようこそ!

Abaecin precursor

signal peptide evolution insect innate immunity precursor processing

Abaecin precursor is the only honeybee AMP combining obligate synergism with pore-forming peptides (hymenoptaecin, cecropin A) at concentrations as low as 1.25 µM and selective high-specificity activity against apidaecin-resistant Xanthomonas campestris pathovars (MIC 5–10 µg/mL). Its unique signal sequence, homologous to drosocin but distinct from all other bee AMP precursors, makes it the definitive model for insect secretion signal evolution and heterologous expression. Unlike salt-tolerant apidaecins, abaecin's defined salt sensitivity provides a precise formulation window for low-ionic-strength delivery systems. ≥95% HPLC purity; for research use only.

Molecular Formula
Molecular Weight
Cat. No. B1578669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbaecin precursor
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Abaecin Precursor Procurement Guide: Proline-Rich Antimicrobial Peptide from Honeybee Innate Immunity


Abaecin precursor is the translated pro-form of abaecin, one of the four major inducible antimicrobial peptides (AMPs) of the Western honeybee Apis mellifera [1]. The mature peptide, released after post‑translational cleavage of the signal sequence, is a 34‑amino‑acid, proline‑rich (10 proline residues, ~29 % Pro) cationic peptide that belongs to the proline‑rich antimicrobial peptide (PrAMP) family and is the largest proline‑rich AMP identified in hymenopterans [2]. Originally isolated from bacterially challenged bee hemolymph, abaecin exhibits broad‑spectrum antibacterial activity against both Gram‑negative and Gram‑positive species and is distinguished from co‑occurring bee peptides by its delayed, non‑lytic mechanism that targets intracellular bacterial chaperones such as DnaK [3]. The precursor gene structure, including the signal peptide region, has been fully characterised, and mature, synthetic abaecin is commercially available at >97 % HPLC purity for research use [4].

Why Generic Substitution Among Bee Antimicrobial Peptides Fails: Abaecin Precursor Exhibits Structurally and Functionally Unique Features


The honeybee innate immune arsenal comprises four families of inducible peptides—apidaecins, abaecin, hymenoptaecin, and defensins—that differ profoundly in precursor architecture, post‑translational processing, and bactericidal mechanism [1]. Unlike the small, rapidly‑acting apidaecins (18 amino acids) or the pore‑forming hymenoptaecin and disulphide‑stabilised defensins, abaecin precursor requires specific proteolytic removal of a signal peptide that shares unmistakable homology with the Drosophila peptide drosocin but no similarity with the other bee peptide precursors [1]. Mature abaecin alone shows negligible direct activity against Escherichia coli at concentrations up to 200 µM, yet it dramatically potentiates the bactericidal action of pore‑forming peptides [2]. This obligate synergism, combined with its broader‑but‑weaker spectrum, delayed killing kinetics, and salt‑sensitive activity, means that substituting abaecin with apidaecin, defensin, or hymenoptaecin will not replicate the same biochemical or functional outcomes in assays designed to exploit abaecin‑specific properties.

Abaecin Precursor Quantitative Differentiation Versus Closest Analogs: Head‑to‑Head and Cross‑Study Evidence


Abaecin Precursor Signal Sequence Shares Exclusive Homology with Drosophila Drosocin Against All Other Bee AMP Precursors

Sequence comparison of the four honeybee AMP precursors—apidaecin, abaecin, hymenoptaecin, and defensin—revealed no similarities among their precursor structures, yet the signal sequence of abaecin alone shared unmistakable homology with that of drosocin, a proline‑rich antimicrobial peptide from Drosophila melanogaster [1]. This finding establishes abaecin precursor as the only bee AMP with a conserved insect secretion signal across different orders.

signal peptide evolution insect innate immunity precursor processing

Abaecin Alone Is Inactive Against Escherichia coli but Potentiates Pore‑Forming Peptides by Over Two Orders of Magnitude

When tested alone against Escherichia coli, abaecin displayed no detectable antibacterial activity at concentrations up to 200 µM, whereas hymenoptaecin inhibited growth only above 2 µM [1]. In combination, as little as 1.25 µM abaecin enhanced the bactericidal effects of hymenoptaecin, representing at least a 160‑fold reduction in the required abaecin concentration [1]. The potentiating effect is general; sublethal cecropin A (0.3 µM) combined with 20 µM abaecin caused profound bacterial membrane disruption, and sublethal stomoxyn (0.05 µM) showed a similar outcome [2].

antimicrobial synergy Gram-negative bacteria combination therapy

Abaecin Is Nearly Twice the Size of Apidaecin with a Distinct Proline Architecture

Edman degradation of the purified mature peptide revealed that abaecin consists of 34 amino acids containing 10 proline residues (29.4% Pro) [1]. In contrast, the co‑induced apidaecins are small 18‑residue peptides and are reported to contain ~33% proline [1]. The near doubling of chain length and different proline distribution confer distinct three‑dimensional conformations and intracellular target binding profiles.

peptide length proline content structural comparison

Abaecin Retains Potent Activity Against an Apidaecin‑Resistant Xanthomonas campestris Pathovar

MIC determination against a panel of Gram‑negative plant pathogens showed that the highest specific activity of abaecin was directed against an apidaecin‑resistant strain, Xanthomonas campestris pv. vesicatoria LMG 905, with an MIC of 5–10 µg/mL [1]. Apidaecins were previously demonstrated to be completely inactive against this strain, highlighting a non‑overlapping antibacterial spectrum.

apidaecin resistance Xanthomonas campestris antibacterial specificity

Abaecin Loses Antimicrobial Activity at Medium Ionic Strength While Apidaecins Remain Active

The original characterisation study reported that abaecin is unable to inhibit bacterial growth at medium ionic strength, in contrast to apidaecins that retained antibacterial activity under the same conditions [1]. This differential salt sensitivity constitutes a practical selection criterion for assay design.

salt sensitivity ionic strength in vitro assay conditions

Abaecin Exhibits Delayed Bactericidal Kinetics Contrasting with the Immediate Action of Apidaecins

The same study that isolated abaecin explicitly states that, in contrast to the immediate bactericidal action of apidaecins, abaecin‑mediated killing is delayed [1]. Although numeric time‑kill curves were not tabulated in the original communication, the clearly documented kinetic difference has mechanistic implications linked to its non‑lytic intracellular targeting.

bactericidal kinetics time‑kill assay mode of action

Abaecin Precursor: Evidence‑Backed Research and Industrial Application Scenarios


Synergistic Combination Therapy Discovery Against Multidrug‑Resistant Gram‑Negative Pathogens

Because abaecin alone is inactive against E. coli at up to 200 µM but potentiates hymenoptaecin at concentrations as low as 1.25 µM, and cross‑potentiates cecropin A and stomoxyn, it is ideally suited for drug‑discovery programmes screening low‑dose AMP combinations that overcome Gram‑negative resistance [1][2]. Using abaecin precursor as the base peptide enables exploration of a broadly applicable synergy mechanism not observed with apidaecins or defensins.

Recombinant Precursor Expression Research and Process Development

The uniquely conserved abaecin precursor signal sequence, which shares homology with drosocin but differs from all other bee AMP precursors, makes it a valuable model for studying insect secretion signal evolution and developing heterologous expression systems [3]. Multiple recombinant platforms (Bacillus subtilis, E. coli SUMO‑fusion) have been reported, and the precursor’s post‑translational processing requirements inform process optimisation for similar long‑chain proline‑rich peptides.

Targeted Biocontrol of Apidaecin‑Resistant Phytopathogenic Bacteria

Abaecin precursor is the only honeybee AMP with demonstrated high‑specificity activity against apidaecin‑resistant Xanthomonas campestris pathovars (MIC 5–10 µg/mL) [4]. Agricultural biotechnology groups developing peptide‑based biopesticides against recalcitrant plant pathogens can leverage this differential spectrum, where apidaecin‑based products would be ineffective.

Ionic‑Strength‑Conditioned Antimicrobial Formulation Design

The documented loss of abaecin activity at medium ionic strength, in contrast to salt‑tolerant apidaecins, provides a clearly defined formulation window [4]. This knowledge is critical for pharmaceutical formulators designing topical or low‑salt delivery systems where abaecin’s potentiating ability can be preserved, or for researchers deliberately exploiting ionic conditions to discriminate between AMP mechanisms in complex media.

Quote Request

Request a Quote for Abaecin precursor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.